2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine
Description
Crystallographic Analysis of Halogen Substituent Positioning
The crystallographic analysis of this compound reveals critical structural features that define its chemical behavior and potential applications. The compound adopts a planar configuration typical of fused heterocyclic systems, with the pyrrole and pyrimidine rings maintaining coplanarity to maximize aromatic stabilization. The molecular formula C₆H₃ClIN₃ confirms the presence of both chlorine and iodine substituents positioned at the 2 and 7 positions respectively, creating an asymmetric halogen distribution across the heterocyclic framework.
The positioning of the chlorine atom at the 2-position places it within the pyrimidine ring, where it exhibits characteristic bond lengths and angles consistent with aromatic chlorine substituents. Crystallographic studies of related pyrrolo[3,2-d]pyrimidine derivatives demonstrate that chlorine substitution at this position influences the electron density distribution throughout the ring system, particularly affecting the nitrogen atoms at positions 1 and 3. The chlorine-carbon bond length typically measures approximately 1.73 Angstroms, while the carbon-chlorine-ring angle approaches 120 degrees, reflecting the planar aromatic geometry.
The iodine substituent at position 7 occupies a critical location within the pyrrole ring, where its larger atomic radius and distinct electronic properties significantly impact the overall molecular structure. The carbon-iodine bond length extends to approximately 2.10 Angstroms, considerably longer than the chlorine-carbon bond due to iodine's larger atomic size. This positioning creates unique steric and electronic environments that influence the compound's reactivity patterns and potential for further synthetic modifications.
| Structural Parameter | Value | Reference Standard |
|---|---|---|
| Molecular Weight | 279.46 g/mol | PubChem Database |
| Bond Length (C-Cl) | 1.73 Å | Typical Aromatic C-Cl |
| Bond Length (C-I) | 2.10 Å | Typical Aromatic C-I |
| Ring Planarity | <0.02 Å deviation | Fused Heterocycles |
| Dihedral Angle | 0° ± 2° | Coplanar Ring System |
Nuclear Magnetic Resonance Spectroscopic Profiling of Pyrrolopyrimidine Core
Nuclear magnetic resonance spectroscopic analysis provides detailed insights into the electronic environment and structural dynamics of this compound. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that reflect the unique electronic environment created by the halogen substituents and the fused ring system. The pyrrolopyrimidine core exhibits distinct resonance patterns that differentiate it from other heterocyclic systems and provide valuable structural confirmation.
The pyrimidine proton at position 4 typically appears as a singlet in the downfield region, around 8.1 to 8.3 parts per million, reflecting the deshielding effect of the adjacent nitrogen atoms and the electron-withdrawing chlorine substituent. This chemical shift represents a characteristic fingerprint for pyrimidine protons in halogenated pyrrolopyrimidine systems and serves as a reliable structural marker for compound identification and purity assessment.
The pyrrole ring proton at position 6 exhibits a distinct chemical shift pattern, appearing as a singlet around 6.7 to 7.3 parts per million. This upfield shift relative to the pyrimidine proton reflects the different electronic environment within the pyrrole ring, where the nitrogen atom contributes electron density through resonance effects. The presence of the iodine substituent at position 7 significantly influences this chemical shift through both inductive and mesomeric effects, creating a unique spectroscopic signature for this specific substitution pattern.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, revealing the carbon framework's electronic characteristics. The carbon atoms bearing halogen substituents exhibit characteristic downfield shifts, with the carbon at position 2 (bearing chlorine) appearing around 155-160 parts per million, while the carbon at position 7 (bearing iodine) resonates around 65-70 parts per million. These chemical shifts reflect the different electronegativities and electronic effects of chlorine and iodine substituents on the carbon framework.
| Nuclear Magnetic Resonance Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyrimidine H-4 | 8.1-8.3 | Singlet | 1H |
| Pyrrole H-6 | 6.7-7.3 | Singlet | 1H |
| Pyrrole N-H | 12.0-12.5 | Broad Singlet | 1H |
| Carbon-2 (C-Cl) | 155-160 | - | - |
| Carbon-7 (C-I) | 65-70 | - | - |
Mass Spectrometric Determination of Isotopic Patterns
Mass spectrometric analysis of this compound provides definitive molecular weight confirmation and reveals characteristic isotopic patterns arising from the presence of chlorine and iodine atoms. The molecular ion peak appears at mass-to-charge ratio 279.46, corresponding to the calculated molecular weight for the compound with the most abundant isotopes (³⁵Cl and ¹²⁷I). This primary molecular ion peak serves as the base reference for isotopic pattern analysis and structural confirmation.
The chlorine isotopic pattern creates a distinctive doublet in the mass spectrum, reflecting the natural abundance ratio of ³⁵Cl to ³⁷Cl isotopes (approximately 3:1). The molecular ion peak at mass-to-charge ratio 279.46 represents the ³⁵Cl isotopologue, while a secondary peak appears at mass-to-charge ratio 281.46, corresponding to the ³⁷Cl isotopologue. The intensity ratio between these peaks closely matches the natural abundance ratio of chlorine isotopes, providing additional confirmation of the compound's identity and purity.
Iodine contributes uniquely to the mass spectrometric profile due to its monoisotopic nature, with ¹²⁷I representing essentially 100% natural abundance. This characteristic eliminates additional isotopic splitting from the iodine substituent, simplifying the overall isotopic pattern compared to compounds containing multiple elements with significant isotopic distributions. The absence of additional iodine isotopic peaks provides clear confirmation of iodine's presence and helps distinguish this compound from related structures with different halogen substitution patterns.
Properties
IUPAC Name |
2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-6-10-2-4-5(11-6)3(8)1-9-4/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKBZIDRWUSKPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=NC=C2N1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670664 | |
| Record name | 2-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152475-50-7 | |
| Record name | 2-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine typically involves the halogenation of pyrrolopyrimidine derivatives. One common method involves the reaction of 2-chloro-5H-pyrrolo[3,2-d]pyrimidine with iodine in the presence of a suitable oxidizing agent such as N-iodosuccinimide (NIS). The reaction is usually carried out in a solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate nucleophiles.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace the halogen atoms.
Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-7-iodo-5H-pyrrolo[3,2-d]pyrimidine, while a Suzuki-Miyaura coupling reaction could produce a biaryl derivative.
Scientific Research Applications
Medicinal Chemistry
Kinase Inhibition
- Mechanism of Action : This compound has been identified as a potential kinase inhibitor, which is crucial in the development of therapies for cancer and other diseases. Kinase inhibitors work by binding to the active sites of specific kinases, disrupting their activity and leading to altered cellular processes such as proliferation and survival .
- Case Study : Research has shown that derivatives of pyrrolopyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance, halogenated pyrrolo[3,2-d]pyrimidines have demonstrated effective inhibition of cell growth in triple-negative breast cancer cells with IC50 values ranging from 0.014 to 14.5 μM .
Anticancer Properties
- Research Findings : Studies indicate that 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine and its derivatives can induce cell cycle arrest and apoptosis in cancer cells. These compounds have shown promising results in inhibiting key enzymes involved in tumor progression .
- Table of Antiproliferative Activity :
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-436 (TNBC) | 0.014 |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | T47D (ER-positive) | 0.83 |
| 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine | L1210 Leukemia | 6.0 |
Synthesis of Derivatives
Building Block for Complex Organic Compounds
- Synthetic Applications : The compound serves as an essential intermediate in synthesizing various pharmaceutical agents, particularly those targeting kinases. Its structure allows for easy modification to create derivatives with enhanced biological activity or specificity towards particular targets .
Reactivity and Transformations
- Chemical Reactions : The presence of chlorine and iodine atoms makes this compound amenable to nucleophilic substitution reactions and cross-coupling reactions, which are vital for developing new therapeutic agents .
Agricultural Applications
Pesticide Development
- Research Insights : The compound can be utilized in the synthesis of agrochemicals, particularly those aimed at pest control. Its biological activity can be harnessed to develop new pesticides that target specific pathways in pests while minimizing harm to non-target organisms .
Safety and Toxicity Considerations
Toxicological Profile
Mechanism of Action
The mechanism of action of 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine depends on its specific application. In medicinal chemistry, for example, the compound may act as an inhibitor of certain enzymes or receptors. The chlorine and iodine atoms can interact with the active sites of target proteins, leading to inhibition of their activity. The exact molecular targets and pathways involved would vary based on the specific bioactive derivative being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Halogen Variation
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS: 123148-78-7)
- Key Differences : Chlorine and iodine occupy positions 4 and 5, respectively, on a pyrrolo[2,3-d]pyrimidine scaffold.
- Impact : The altered ring fusion ([2,3-d] vs. [3,2-d]) and substituent positions significantly affect electronic distribution and binding interactions. This compound exhibits weaker inhibition of thymidylate synthase (TS) compared to LY231514 derivatives .
- Applications : Used in cross-coupling reactions for anticancer agent development .
2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 2068150-40-1)
- Key Differences : Fluorine at position 5 and a methyl group at position 7.
- Impact : The electron-withdrawing fluorine enhances metabolic stability, while the methyl group increases lipophilicity. This compound shows improved oral bioavailability compared to iodine-substituted analogs .
- Applications : Intermediate for antiviral and antitumor agents .
Halogen and Alkyl Group Substitutions
7-Bromo-4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
- Synthesis : Produced via bromination of 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine using N-bromosuccinimide (NBS) in dichloromethane .
- Key Differences : Bromine replaces iodine at position 7, and a methyl group is present at position 3.
- Impact: Bromine’s lower leaving-group ability reduces reactivity in nucleophilic substitutions compared to the iodine analog.
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid
- Key Differences : Cyclopentyl group at position 7 and a carboxylic acid at position 4.
- Impact : The bulky cyclopentyl group increases lipophilicity, enhancing membrane permeability. The carboxylic acid enables salt formation, improving solubility in aqueous formulations .
- Applications : Investigated as a protein kinase inhibitor .
LY231514 (Pemetrexed)
- Structure : A pyrrolo[2,3-d]pyrimidine-based antifolate with substitutions enabling polyglutamation.
- Comparison : While LY231514 inhibits TS, dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine lacks the glutamate side chain required for polyglutamation, limiting its direct enzyme inhibition. However, its iodine substituent makes it a versatile precursor for synthesizing LY231514-like analogs .
Comparative Data Table
Biological Activity
2-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound belonging to the pyrrolopyrimidine family, characterized by its unique structure that includes both chlorine and iodine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and in the development of various bioactive molecules.
- Molecular Formula : C₆H₃ClIN₃
- Molecular Weight : 279.47 g/mol
- CAS Number : 1152475-50-7
The biological activity of this compound can be attributed to its ability to interact with specific enzyme targets. The chlorine and iodine atoms facilitate interactions with active sites on proteins, potentially leading to inhibition of their enzymatic activity. This property is particularly relevant in the context of developing inhibitors for various kinases involved in cancer progression.
Anticancer Activity
Research indicates that derivatives of pyrrolopyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives comparable to this compound have shown IC₅₀ values ranging from 29 to 59 µM against different cancer types, with some compounds demonstrating potent inhibition of key enzymes such as EGFR and CDK2 .
| Compound | Cancer Cell Line | IC₅₀ (µM) | Target Enzyme |
|---|---|---|---|
| 5k | HepG2 | 40 | EGFR |
| 5k | MDA-MB-231 | 204 | CDK2 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits bacteriostatic effects against various strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents enhances its reactivity and efficacy against these pathogens .
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, compounds within the pyrrolopyrimidine class have demonstrated anti-inflammatory effects. For example, studies reported significant inhibition of paw edema in experimental models, suggesting potential applications in treating inflammatory diseases .
Case Studies and Research Findings
- Cytotoxicity Study : A study on pyrrolopyrimidine derivatives indicated that compound 5k significantly induced apoptosis in HepG2 cells by upregulating pro-apoptotic proteins such as caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .
- Antimicrobial Efficacy : Another research highlighted the effectiveness of similar compounds against both Gram-positive and Gram-negative bacteria, with notable results against E. coli and S. aureus .
- Inflammatory Response : In a model comparing various pyrimidine derivatives, the anti-inflammatory activity of certain compounds was found to surpass that of indomethacin, a standard anti-inflammatory drug .
Q & A
Q. What mechanistic insights can be gained from kinetic isotope effect (KIE) studies on halogen displacement reactions in this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
